molecular formula C19H12F3N3O4S2 B611651 Vebicorvir CAS No. 2090064-66-5

Vebicorvir

カタログ番号: B611651
CAS番号: 2090064-66-5
分子量: 467.4 g/mol
InChIキー: LBJVBJYMZKEREY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ベビコルビルは、第一世代のB型肝炎ウイルス(HBV)コアタンパク質阻害剤です。 HBV複製に多面的に関与することで、慢性B型肝炎ウイルス感染症の治療を目的とした開発中の化合物です ベビコルビルは強力な抗ウイルス活性を有し、経口投与されます .

製法

合成経路と反応条件

ベビコルビルの合成は、重要な中間体の生成とその後の最終生成物への反応を含む複数のステップを必要とします。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。 ベビコルビルは、さまざまな試薬と触媒の使用を伴う一連の化学反応によって合成されることが知られています .

工業生産方法

ベビコルビルの工業生産は、化合物の純度と品質を確保するために、GMP(適正製造規範)に従います。 生産プロセスには、化合物の大量合成、精製、および最終的な剤形への製剤が含まれます。 工業生産方法の具体的な詳細は公表されていません .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of vebicorvir involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the purity and quality of the compound. The production process involves large-scale synthesis, purification, and formulation of the compound into its final dosage form. The specific details of the industrial production methods are not publicly available .

化学反応の分析

反応の種類

ベビコルビルは、以下を含むいくつかの種類の化学反応を受けます。

一般的な試薬と条件

ベビコルビルを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応の具体的な条件(温度やpHなど)は、目的の化学変換を実現するために最適化されています .

生成される主要な生成物

ベビコルビルの反応から生成される主要な生成物は、反応の種類と使用される試薬によって異なります。 たとえば、酸化反応ではベビコルビルの酸化誘導体が生成され、還元反応では化合物の還元型が生成される可能性があります .

科学研究への応用

ベビコルビルは、特に医学の分野で、いくつかの科学研究への応用があります。

科学的研究の応用

Phase II Studies

  • Combination with NrtIs :
    • In a phase II trial (NCT03576066), vebicorvir was evaluated in virologically suppressed patients on NrtIs. Results indicated that this compound added to existing therapy significantly reduced HBV replication compared to NrtI treatment alone. The study involved 73 patients and demonstrated a favorable safety profile, with no serious adverse events reported .
  • Long-Term Efficacy :
    • A long-term open-label study (NCT03780543) assessed the effects of this compound over 52 weeks in patients previously treated with NrtIs. While the treatment was generally well tolerated, virologic rebound was observed in all patients after discontinuation, indicating that while this compound effectively suppresses HBV during treatment, it does not achieve a cure .
  • Additive Effects with Entecavir :
    • Another phase II trial evaluated the combination of this compound with entecavir in treatment-naïve patients. The results showed that this combination led to greater reductions in HBV DNA levels compared to entecavir alone, suggesting that this compound may enhance the antiviral activity of established treatments .

Safety Profile

Across various studies, this compound has demonstrated a generally favorable safety profile. Common treatment-emergent adverse events included upper respiratory infections and mild gastrointestinal symptoms. Importantly, no significant liver injury or drug-drug interactions were reported when this compound was administered alongside other antiviral agents .

Implications for Future Research

The findings from these clinical trials highlight several critical insights regarding the application of this compound:

  • Potential for Combination Therapies : this compound's ability to provide additive antiviral effects when combined with existing treatments suggests it may play a crucial role in future combination therapy regimens aimed at achieving deeper viral suppression.
  • Need for Next-Generation Core Inhibitors : While this compound shows promise, the lack of durable virologic responses post-treatment highlights the need for more potent next-generation core inhibitors that could offer more sustained antiviral effects .

Summary Table of Clinical Trials Involving this compound

Trial NamePhasePatient PopulationKey FindingsClinical Trial Number
VBR + NrtI StudyIIVirologically suppressed patientsEnhanced viral suppression; favorable safety profileNCT03576066
Long-Term StudyIIPatients on NrtIsContinued suppression during treatment; rebound post-treatmentNCT03780543
VBR + EntecavirIITreatment-naïve patientsGreater reduction in HBV DNA compared to entecavir aloneNCT03577171

類似化合物との比較

類似化合物

作用機序と治療的用途の点で、ベビコルビルに類似する化合物がいくつかあります。 これらには以下が含まれます。

ベビコルビルの独自性

ベビコルビルは、HBVコアタンパク質を強力かつ選択的に阻害することで、HBV複製に多面的に関与することができます。 HBV DNAとプレゲノムRNAの両方のレベルを低下させる能力は、慢性B型肝炎の機能的治療を目指した併用療法の有望な候補となっています .

生物活性

Vebicorvir (VBR), also known as ABI-H0731, is an investigational first-generation core inhibitor targeting chronic hepatitis B virus (HBV) infection. Its biological activity has been the subject of extensive research, particularly in its ability to suppress HBV replication and its safety profile when combined with nucleos(t)ide reverse transcriptase inhibitors (NrtIs). This article synthesizes findings from various studies, highlighting this compound's mechanisms of action, efficacy, safety, and potential implications for future HBV therapies.

This compound functions by inhibiting multiple stages of the HBV life cycle. It interferes with:

  • Capsid Disassembly : Prevents the release of viral DNA into the host cell nucleus.
  • Encapsidation : Blocks the packaging of pregenomic RNA (pgRNA) into new viral capsids.
  • DNA Recirculation : Inhibits the establishment of covalently closed circular DNA (cccDNA), a critical step for viral persistence.

These mechanisms distinguish VBR from traditional therapies and suggest its potential role in achieving deeper viral suppression and possibly a functional cure for chronic HBV infection .

Efficacy Studies

  • Phase II Trials :
    • In a study involving virologically suppressed patients on NrtIs, VBR was administered at 300 mg once daily for 24 weeks. Results indicated that patients receiving VBR exhibited greater reductions in HBV DNA levels compared to those on placebo .
    • The primary endpoint measured changes in serum HBsAg and HBeAg levels, with notable improvements in pgRNA levels observed in HBeAg-positive patients receiving VBR alongside NrtIs .
  • Long-Term Extension Study :
    • A long-term extension study assessed patients who had previously received VBR + NrtI for at least 52 weeks. While treatment was generally well tolerated, no patients achieved sustained virologic response after discontinuation, highlighting the challenge of achieving a durable cure .
    • Virologic rebound was common after stopping treatment, indicating that while VBR effectively suppresses HBV during therapy, it does not eliminate the virus entirely .

Safety Profile

The safety profile of this compound has been favorable across multiple studies:

  • Adverse Events : Most reported adverse events were mild to moderate, including upper respiratory infections and gastrointestinal symptoms. Serious adverse events were rare .
  • Laboratory Abnormalities : Elevations in alanine aminotransferase (ALT) were noted primarily during off-treatment periods or upon restarting NrtIs, but no significant drug-drug interactions were identified .

Data Summary

Study TypePatient GroupDurationKey Findings
Phase II Randomized TrialNrtI-suppressed patients24 weeksEnhanced HBV DNA suppression with VBR compared to placebo
Long-Term Extension StudyPatients on VBR + NrtI52 weeksNo sustained virologic response post-treatment; good safety profile
Combination Therapy StudyTreatment-naïve patients24 weeksAdditive antiviral activity when combined with entecavir

Case Studies

In addition to clinical trials, individual case reports have illustrated the potential benefits and limitations of this compound:

  • Case Report 1 : A patient on long-term NrtI therapy added VBR and achieved significant reductions in HBV DNA levels but experienced rebound viremia after discontinuation.
  • Case Report 2 : Another patient reported improved quality of life and fewer symptoms during VBR therapy but faced challenges with treatment adherence due to mild side effects.

Future Directions

The ongoing research into next-generation core inhibitors aims to enhance the potency and durability of treatment responses compared to first-generation agents like this compound. These newer compounds may offer improved outcomes by achieving more profound viral suppression and potentially facilitating functional cures for chronic HBV infection .

特性

IUPAC Name

6,11,11-trioxo-N-[[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl]-5H-benzo[b][1,4]benzothiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O4S2/c20-19(21,22)18-24-9-11(30-18)8-23-16(26)10-5-6-15-13(7-10)25-17(27)12-3-1-2-4-14(12)31(15,28)29/h1-7,9H,8H2,(H,23,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJVBJYMZKEREY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)NCC4=CN=C(S4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090064-66-5
Record name Vebicorvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2090064665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VEBICORVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16F6055SMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。